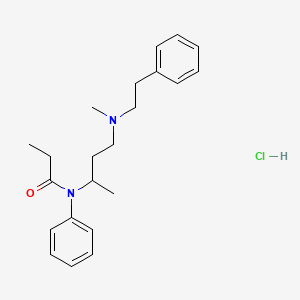
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of phenethylamine with a suitable alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butan-2-yl halide derivative under controlled conditions to form the desired amine.
Amidation: The resulting amine is further reacted with propionyl chloride in the presence of a base to form the final amide product.
Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl Analogues: These compounds share structural similarities and are known for their potent biological activities.
Other Amides: Compounds with similar amide functional groups may exhibit comparable chemical reactivity and biological properties.
The uniqueness of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride lies in its specific arrangement of functional groups, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20;/h5-14,19H,4,15-18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYUKQCGHWXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037109 |
Source


|
| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2748592-46-1 |
Source


|
| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
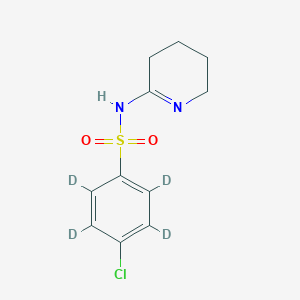
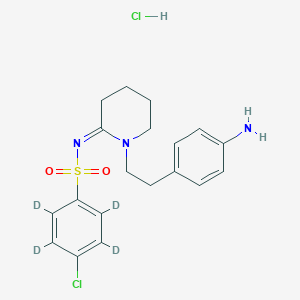


![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)
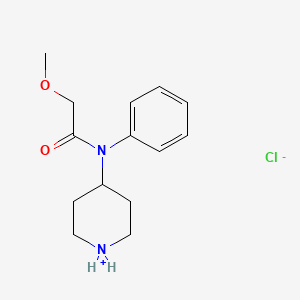
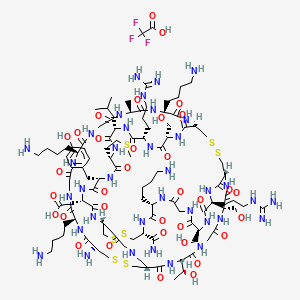
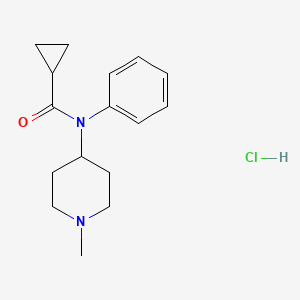
![trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride](/img/structure/B8100915.png)
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
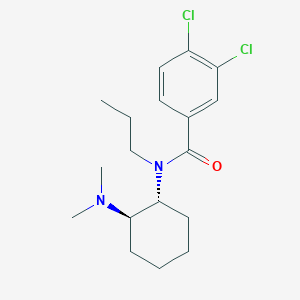
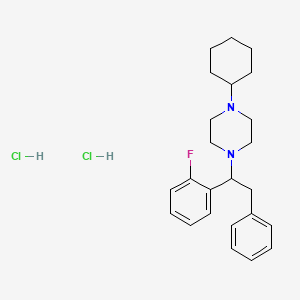
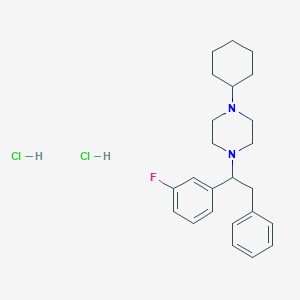
![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)
